molecular formula C11H19N5 B1488459 6-(4-aminopiperidin-1-yl)-N,N-dimethylpyrimidin-4-amine CAS No. 1903621-86-2

6-(4-aminopiperidin-1-yl)-N,N-dimethylpyrimidin-4-amine

Cat. No. B1488459
CAS RN: 1903621-86-2
M. Wt: 221.3 g/mol
InChI Key: VRBGJEVDPVQYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-aminopiperidin-1-yl)-N,N-dimethylpyrimidin-4-amine, also known as 4-Aminopiperidine-1-yl-N,N-dimethylpyrimidin-4-amine or 4-APDMPA, is an organic compound that is used in a variety of scientific research settings. It is a synthetic molecule with a pyrimidine ring, an amine group, and a piperidine ring. 4-APDMPA has been used in a variety of biochemical and physiological studies, due to its ability to interact with a variety of biological targets.

Scientific Research Applications

Antifungal Applications

One study highlights the synthesis of derivatives containing the dimethylpyrimidin moiety, investigating their antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. The research demonstrated that these compounds exhibit promising antifungal activity, suggesting their potential development into useful antifungal agents. This aligns with the objective to explore the scientific applications of dimethylpyrimidin derivatives, indicating their significant role in combating fungal infections (Jafar et al., 2017).

Antiangiogenic Potential

Another investigation focused on synthetic compounds derived from dimethylpyrimidin as antiangiogenic agents, particularly their interactions with VEGFR-2 kinase, a critical target in angiogenesis. The study utilized docking studies to assess the binding affinity of these compounds, identifying specific derivatives that exhibit significant potential as antiangiogenic agents. This research underscores the therapeutic potential of dimethylpyrimidin derivatives in inhibiting angiogenesis, which is crucial for cancer therapy and other diseases characterized by abnormal blood vessel growth (Jafar & Hussein, 2021).

Interaction with Biological Molecules

Research into the interaction of pyrimidine derivatives with biological molecules, such as bovine serum albumin (BSA), reveals the potential of these compounds in bioanalytical applications. The study focused on novel p-hydroxycinnamic acid amides linked to pyrimidin-2-yl and examined their binding to BSA through fluorescence and UV–vis spectral studies. Such interactions are essential for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents, providing a foundation for further pharmaceutical development (Meng et al., 2012).

properties

IUPAC Name

6-(4-aminopiperidin-1-yl)-N,N-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5/c1-15(2)10-7-11(14-8-13-10)16-5-3-9(12)4-6-16/h7-9H,3-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBGJEVDPVQYLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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